molecular formula C14H18N2 B1452705 2-[4-(Cyclohexylamino)phenyl]acetonitrile CAS No. 1157685-94-3

2-[4-(Cyclohexylamino)phenyl]acetonitrile

Cat. No. B1452705
M. Wt: 214.31 g/mol
InChI Key: GTEHIRQTNHTJRU-UHFFFAOYSA-N
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Description

“2-[4-(Cyclohexylamino)phenyl]acetonitrile” is a chemical compound with the molecular formula C14H18N2 and a molecular weight of 214.31 . It is used in scientific research and exhibits diverse properties, finding applications in various fields like pharmaceuticals and organic synthesis.

Scientific Research Applications

Catalytic Effects in Solvent Interactions

  • The addition of small amounts of hydrogen-bond acceptor solvent, like acetonitrile, to benzene in reactions involving cyclohexylamine has been shown to produce a continuous rate increase. This effect is attributed to amine–solvent interaction impacting the nucleophilicity of the amines (Banjoko & Babatunde, 2005).

Anticancer Activity

  • A study on the synthesis of various triazine derivatives, including those involving cyclohexylamine, highlighted their potential as anticancer agents. One such compound showed remarkable activity against the melanoma MALME-3 M cell line (Sa̧czewski et al., 2006).

Synthesis of Novel Compounds

  • Efficient synthesis methods using cyclohexylamine in a multi-component reaction have been developed for creating 2-(cyclohexylamino)-6,7-dihydro-3-aryl-1H-indole-4(5H)-ones. These methods involve catalytic amounts of KHSO4 in acetonitrile (Heravi et al., 2008).

Solvent Effects on Crystallization

  • The solvent acetonitrile has been shown to significantly influence the polymorphic crystallization behavior of certain compounds. Its strong solute–solvent interaction is advantageous for the nucleation of stable forms of these compounds (Kitamura & Horimoto, 2013).

Chemical Reactions and Molecular Interactions

  • Research has explored the molecular interactions and reaction mechanisms involving compounds with cyclohexylamine and acetonitrile, demonstrating the complexity and diversity of chemical behaviors these compounds can exhibit in different contexts (e.g., Dworniczak, 2001; Jia et al., 2002).

properties

IUPAC Name

2-[4-(cyclohexylamino)phenyl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2/c15-11-10-12-6-8-14(9-7-12)16-13-4-2-1-3-5-13/h6-9,13,16H,1-5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTEHIRQTNHTJRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2=CC=C(C=C2)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(Cyclohexylamino)phenyl]acetonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.